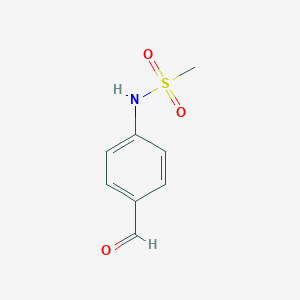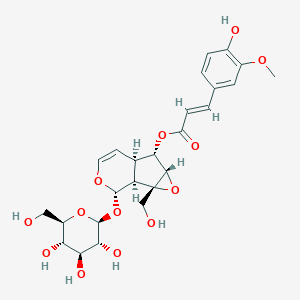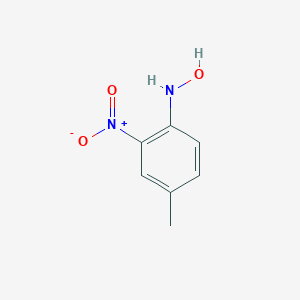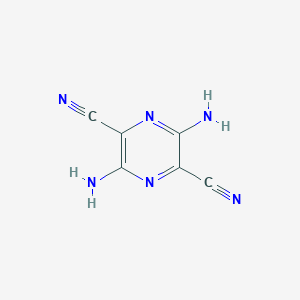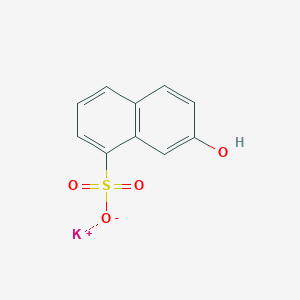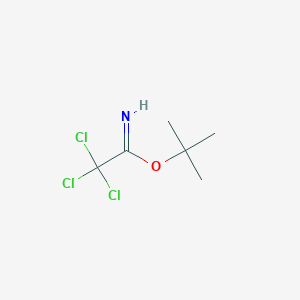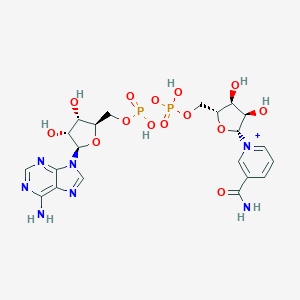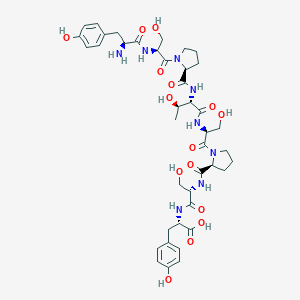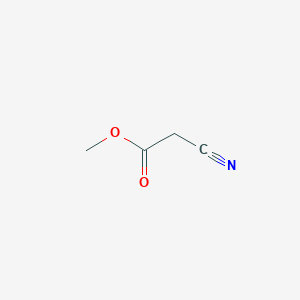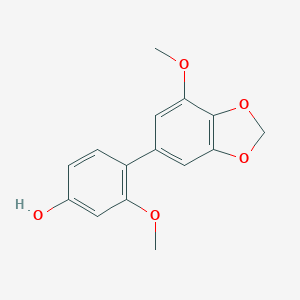
Salvicine
Overview
Description
Salvicine is a novel diterpenoid quinone compound obtained by structural modification of a natural product lead isolated from a Chinese herb . It has potent growth inhibitory activity against a wide spectrum of human tumor cells in vitro and in mice bearing human tumor xenografts . It also has a profound cytotoxic effect on multidrug-resistant (MDR) cells .
Synthesis Analysis
Salvicine is a structurally modified derivative of a natural product . A series of novel analogs have been prepared, most of which were found to be potently active against tumor cell lines in vitro .Molecular Structure Analysis
Salvicine is a diterpenoid quinone compound . It has been predicted to bind to the ATP pocket in the ATPase domain and superimpose on the phosphate and ribose groups .Physical And Chemical Properties Analysis
Salvicine is a tangerine yellow color crystalloid . Its molecular formula is C20H26O4, and its molecular weight is 330.4 .Scientific Research Applications
DNA Interaction and Tumor Growth Inhibition
Salvicine has been shown to initiate the breakage of DNA strands by facilitating the activity of topoisomerase II (TOP2), inhibiting re-ligation, which is associated with the inhibition of tumor growth. It induces damage to specific DNA genes, leading to apoptosis in human cancer cells .
Topoisomerase II Toxin
Recent investigations have established that salvicine acts as a new non-intercalative Topo II toxin by interacting with the ATPase domains. This interaction increases DNA–Topo II interaction and suppresses DNA relegation and ATP hydrolysis .
Apoptosis Induction
Salvicine can induce apoptosis in MCF-7 cells (a breast cancer cell line) in a p53-independent manner. It selectively downregulates the expression of c-myc, a gene involved in cell cycle progression, apoptosis, and cellular transformation .
Antimetastatic Activity
In vivo studies have demonstrated antimetastatic activity of salvicine. This was shown in athymic nude mice carrying MDA-MB 435 orthotopic xenografts, suggesting its potential to prevent the spread of cancer .
Mechanism of Action
Target of Action
Salvicine is a novel diterpenoid quinone compound that primarily targets Topoisomerase II (Topo II) . Topo II is an essential enzyme for DNA metabolism, adjusting the topology of DNA during transcription, replication, recombination, repair, and mitosis . It has been validated as a clinically important target for cancer chemotherapy .
Mode of Action
Salvicine acts as a non-intercalative Topo II poison . It binds to the ATPase domain of Topo II, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . This interaction stabilizes the reversible covalent Topo II-DNA complex, termed the cleavage complex .
Biochemical Pathways
Salvicine affects the biochemical pathway involving Topo II and the generation of reactive oxygen species (ROS) . It suppresses the DNA-Topo II complex through ROS induction . The generation of ROS plays a critical role in the anticancer-mediated signaling pathway, involving Topo II suppression, DNA damage, overcoming multidrug resistance, and tumor cell adhesion suppression .
Result of Action
The action of Salvicine results in potent anticancer activity. It has a profound cytotoxic effect on multidrug-resistant (MDR) cells . Moreover, Salvicine significantly reduces the lung metastatic foci of MDA-MB-435 orthotopic xenograft . It induces cytotoxicity, DNA double-strand breaks, and apoptosis .
Action Environment
This suggests that temperature and the cellular environment may influence the efficacy of Salvicine.
properties
IUPAC Name |
8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIUPDOWWMGNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438718 | |
| Record name | Salvicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione | |
CAS RN |
240423-23-8 | |
| Record name | Salvicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



